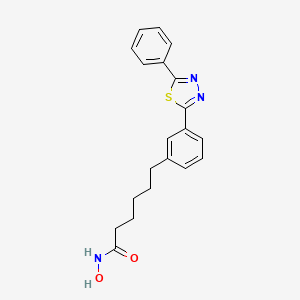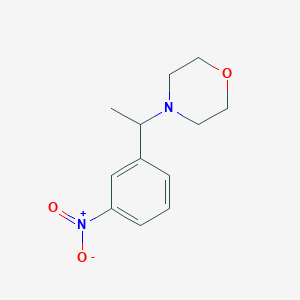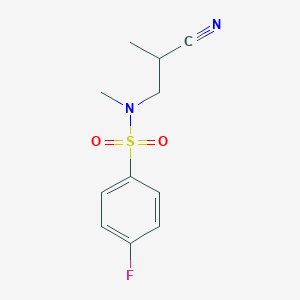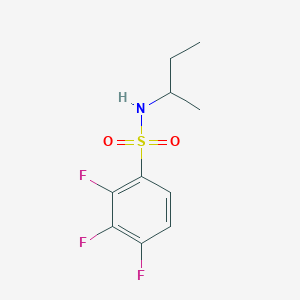
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is a chiral epoxide derivative with a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral epoxide and a piperidine derivative.
Epoxidation: The formation of the oxirane ring can be achieved through epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or other peracids.
Nucleophilic Substitution: The piperidine ring is introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with the epoxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- (2R,3S)-3-(morpholin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(pyrrolidin-1-ylmethyl)oxirane-2-carboxylic acid
- (2R,3S)-3-(azetidin-1-ylmethyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the piperidine ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
(2R,3S)-3-(piperidin-1-ylmethyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8-7(13-8)6-10-4-2-1-3-5-10/h7-8H,1-6H2,(H,11,12)/t7-,8+/m0/s1 |
InChIキー |
SEQFQDUFFYQLLO-JGVFFNPUSA-N |
異性体SMILES |
C1CCN(CC1)C[C@H]2[C@@H](O2)C(=O)O |
正規SMILES |
C1CCN(CC1)CC2C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)





![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B14905655.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)
![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)


